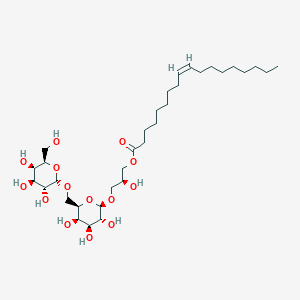
Gingerglycolipid C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gingerglycolipid C is an organic compound belonging to the class of glycosylmonoacylglycerols. These compounds are characterized by a glycosylglycerol moiety carrying exactly one fatty acyl chain attached through an ester linkage . This compound has garnered attention due to its potential therapeutic applications, particularly in the context of antiviral activity against SARS-CoV-2 .
準備方法
The preparation of Gingerglycolipid C involves the extraction and purification from natural sources such as sugarcane. The high-throughput lipidomics and transcriptomic approach has been employed to identify and quantify this compound from the rind of sugarcane genotypes . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the compound.
化学反応の分析
Gingerglycolipid C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Gingerglycolipid C has a wide range of scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Medicine: This compound has shown promising therapeutic potential against SARS-CoV-2 by binding to the 3CL pro enzyme with strong hydrogen bonds.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and cosmetic products.
作用機序
The mechanism of action of Gingerglycolipid C involves its interaction with molecular targets and pathways. It binds to the 3CL pro enzyme of SARS-CoV-2 with a binding energy score of -12.80 kcal/mol, forming strong hydrogen bonds with key amino acids such as Cys145, His41, Ser46, and Met49 . This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus. Additionally, this compound modulates the immune response by affecting cytokine profiles and reducing inflammation .
類似化合物との比較
Gingerglycolipid C is unique among glycosylmonoacylglycerols due to its specific structure and binding properties. Similar compounds include:
2-Linoleoylglycerol: Another glycosylmonoacylglycerol with potential therapeutic applications against SARS-CoV-2.
Galactosylglycerol derivatives: These compounds share structural similarities but differ in their fatty acyl chains and biological activities.
This compound stands out due to its strong binding affinity to the 3CL pro enzyme and its potential use in antiviral therapies.
特性
CAS番号 |
35949-86-1 |
|---|---|
分子式 |
C33H60O14 |
分子量 |
680.8 g/mol |
IUPAC名 |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H60O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h9-10,22-24,26-35,37-42H,2-8,11-21H2,1H3/b10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 |
InChIキー |
VROZOADUAPWACT-NYURTQROSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


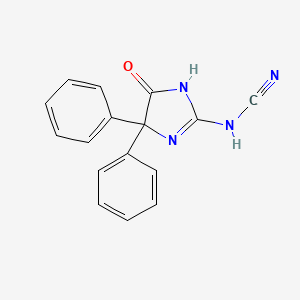

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
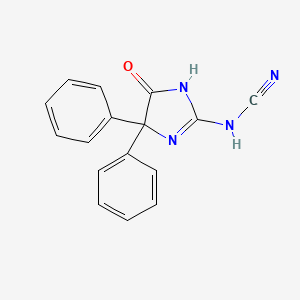
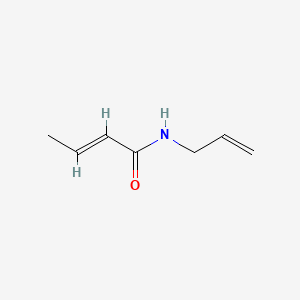
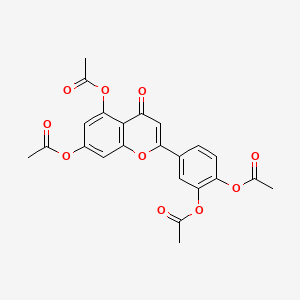
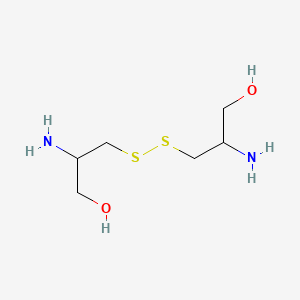
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
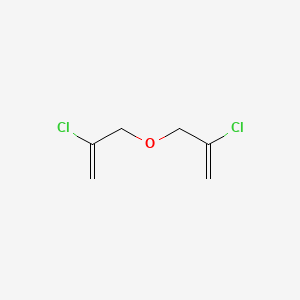
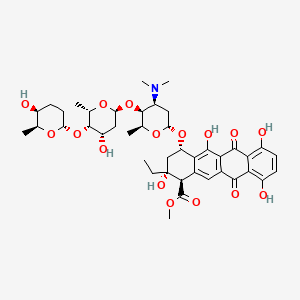
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
